molecular formula C19H21F3N4O3S B2823384 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1396862-97-7

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2823384
CAS RN: 1396862-97-7
M. Wt: 442.46
InChI Key: ZXLVXSLPSNWRME-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H21F3N4O3S and its molecular weight is 442.46. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Medicinal Chemistry Applications The synthesis and evaluation of novel pyrazolopyrimidines derivatives exhibit anticancer and anti-5-lipoxygenase activities, suggesting potential applications in designing new therapeutic agents (Rahmouni et al., 2016). This research demonstrates the versatility of pyrimidine derivatives in medicinal chemistry for developing compounds with specific biological activities.

Potassium Channel Openers for Neurological Disorders Another study on N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers outlines their potential in treating epilepsy and pain (Amato et al., 2011). This suggests that related compounds, including N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide, might be explored for neurological applications.

Antibacterial and Insecticidal Potential The research on pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation indicates their insecticidal and antibacterial potential (Deohate et al., 2020). This highlights the broader application of pyrimidine derivatives in developing new agents for pest control and antibacterial treatments.

Spectroscopic and Molecular Structure Investigation Studies on the structural and spectroscopic properties of pyrimidine derivatives, such as the comprehensive investigation of sulfamethazine Schiff-base (Mansour et al., 2013), provide valuable information for the development of new compounds with optimized properties for various applications.

properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3S/c1-26(2)30(28,29)14-7-5-13(6-8-14)18(27)23-10-9-17-24-15(12-3-4-12)11-16(25-17)19(20,21)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLVXSLPSNWRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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